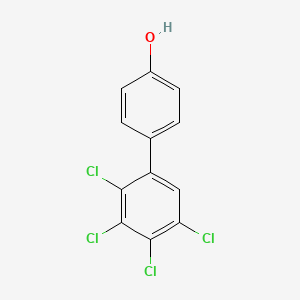

2,3,4,5-Tetrachloro-4'-biphenylol

Description

2,3,4,5-Tetrachloro-4'-biphenylol (referred to as TCB-4'-OH hereafter) is a hydroxylated polychlorinated biphenyl (OHPCB) with chlorine substituents at the 2, 3, 4, and 5 positions on one phenyl ring and a hydroxyl group (-OH) at the 4' position on the other ring. This structural arrangement imparts unique physicochemical properties, including moderate polarity (dipole moment: 4.753 D) and a large apparent polar surface area (APSA: 399.6 Ų) . TCB-4'-OH has been studied extensively for its estrogen receptor (ER) binding activity and environmental persistence. Its rigidity, conferred by multiple chlorine substituents, stabilizes its conformation during molecular interactions, as demonstrated in molecular dynamics (MD) simulations . However, its ER binding affinity is weaker compared to other OHPCBs with optimal chlorine positioning, such as 4-hydroxy-2',4',6'-trichlorobiphenyl (C50 ~42 vs. estradiol’s C50 ~1.0) .

Properties

IUPAC Name |

4-(2,3,4,5-tetrachlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-9-5-8(10(14)12(16)11(9)15)6-1-3-7(17)4-2-6/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESKVBRHSNTJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022350 | |

| Record name | 2,3,4,5-Tetrachloro-4'-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67651-34-7 | |

| Record name | 2,3,4,5-Tetrachloro-4′-biphenylol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67651-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2',3',4'-5'-tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachloro-4'-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXY-2,3,4,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH750S39FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl typically involves the chlorination of biphenyl compounds followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or potassium hydroxide under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired compound with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of dechlorinated biphenyls.

Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions.

Medicine: Studied for its potential endocrine-disrupting effects and its interactions with hormone receptors.

Mechanism of Action

The mechanism of action of 4-hydroxy-2’,3’,4’,5’-tetrachlorobiphenyl involves its interaction with hormone receptors, particularly estrogen receptors. It can mimic or interfere with the natural hormones in the body, leading to altered gene expression and physiological effects. The compound can also induce oxidative stress and affect cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The chlorine substitution pattern critically influences electronic properties and ER binding. Key comparisons include:

| Compound | Cl Positions | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | APSA (Ų) | ER Binding (Expt. logC50) |

|---|---|---|---|---|---|---|

| 2,3,4,5-TCB-4'-OH | 2,3,4,5 | -7.502 | -0.430 | 4.753 | 399.6 | -0.64 |

| 2,5-Dichloro-4'-biphenylol | 2,5 | -7.407 | -0.083 | 2.142 | 353.9 | -1.44 |

| 2-Chloro-4-biphenylol | 2 | -7.693 | 0.384 | 1.065 | 342.0 | -2.77 |

| 4-Chloro-4'-biphenylol | 4 | -7.141 | 0.012 | 3.506 | 383.3 | -2.18 |

| 3,4',5-Trichloro-4-biphenylol | 3,4',5 | — | — | — | — | ~-1.33 (Predicted) |

Key Findings :

- HOMO-LUMO Gaps : TCB-4'-OH’s lower HOMO (-7.502 eV) suggests higher electron-withdrawing capacity than 2,5-dichloro and 4-chloro analogs, likely due to increased chlorine electronegativity .

- ER Binding Affinity : Despite its chlorination, TCB-4'-OH’s ER binding (logC50 = -0.64) is weaker than 2,5-dichloro-4'-biphenylol (logC50 = -1.44). This paradox arises from steric hindrance caused by adjacent 2,3,4,5-chlorines, which restrict optimal ER docking .

Conformational Stability and Environmental Behavior

- Rigidity : TCB-4'-OH exhibits high conformational stability (RMSD ~1 Å in MD simulations), unlike flexible analogs like diethyl phthalate. This rigidity enhances binding persistence but reduces adaptability to receptor sites .

- Environmental Persistence : TCB-4'-OH’s high chlorination increases hydrophobicity (log Kow ~5.81), leading to bioaccumulation in sediments. In contrast, 4-chloro-4'-biphenylol (log Kow ~3.37) is more water-soluble and less persistent .

Synergistic Interactions in Mixtures

TCB-4'-OH was tested in binary mixtures with pesticides (endosulfan, dieldrin) and other OHPCBs (e.g., 2,4,6-TCB-4'-OH). For example:

Critical Analysis of Research Discrepancies

- Binding Affinity vs. Chlorination : While chlorine atoms generally enhance ER binding by mimicking estradiol’s hydrophobic interactions, TCB-4'-OH’s 2,3,4,5-substitution creates steric clashes, reducing affinity compared to compounds with fewer but strategically placed chlorines (e.g., 2,4,6-TCB-4'-OH with two ortho-chlorines) .

- Environmental Impact : TCB-4'-OH’s persistence in effluents (up to 2.6 pg/L in German STWs) exceeds less chlorinated biphenylols, but its weak estrogenicity minimizes acute ecological risks .

Biological Activity

2,3,4,5-Tetrachloro-4'-biphenylol (CAS No. 67651-34-7) is a chlorinated biphenyl compound that has garnered attention due to its significant biological activity, particularly its role as an endocrine disruptor. This article explores its mechanisms of action, biochemical properties, and implications for health and the environment.

Chemical Structure and Properties

2,3,4,5-Tetrachloro-4'-biphenylol is characterized by four chlorine atoms and a hydroxyl group on a biphenyl structure. Its molecular formula is with a molecular mass of approximately 307.99 g/mol. The arrangement of chlorine substituents influences its polarity and reactivity, affecting its biological interactions.

Target Interaction

The primary target of 2,3,4,5-Tetrachloro-4'-biphenylol is α-fetoprotein (AFP) , a major transport protein in rodent serum. The compound binds to AFP through hydrophobic interactions, which can disrupt hormonal signaling pathways and impact various biological processes.

Biochemical Pathways

The binding of this compound to AFP can sequester estrogens and prevent them from exerting their normal effects on target cells. Additionally, it interacts with enzymes such as cytochrome P450 , influencing metabolic processing and gene expression through pathways involving the aryl hydrocarbon receptor (AhR) .

Endocrine Disruption

Research indicates that 2,3,4,5-Tetrachloro-4'-biphenylol exhibits estrogenic activity. Studies using the MCF-7 focus assay and competitive estrogen-receptor binding assays have confirmed its ability to mimic estrogenic effects in certain contexts. This raises concerns regarding its potential reproductive and developmental toxicity in wildlife and humans.

Toxicity Studies

In animal models, the effects of 2,3,4,5-Tetrachloro-4'-biphenylol vary with dosage:

- Low doses : Induce mild biochemical changes.

- High doses : Can lead to significant toxic effects such as liver damage and pronounced endocrine disruption.

Environmental Persistence

Due to its lipophilic nature, 2,3,4,5-Tetrachloro-4'-biphenylol can accumulate in fatty tissues and persist in the environment. It can circulate between air, water, and soil ecosystems, potentially affecting a wide range of organisms.

Estrogenic Activity Comparison

A comparative study demonstrated that while both 2,3,4,5-Tetrachloro-4'-biphenylol and 2',4',6'-trichloro-4-biphenylol exhibited estrogenic properties individually, their combination did not show synergistic effects in the assays conducted. In contrast, the pesticide endosulfan displayed weak estrogenicity only at high concentrations.

Summary of Findings

The biological activity of 2,3,4,5-Tetrachloro-4'-biphenylol is characterized by:

| Aspect | Details |

|---|---|

| Primary Target | α-fetoprotein (AFP) |

| Mechanism | Disruption of hormonal signaling; binding to AhR |

| Estrogenic Activity | Confirmed through MCF-7 assays; potential reproductive toxicity |

| Toxicity | Dose-dependent effects; high doses linked to liver damage |

| Environmental Impact | Lipophilic nature leads to bioaccumulation; persistent in ecosystems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.